molecular formula C22H21F3N4O2S B2721968 (4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396807-45-6

(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone

Cat. No.: B2721968
CAS No.: 1396807-45-6
M. Wt: 462.49
InChI Key: TZSZZYIMMPUOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule combining a 4-(2-hydroxyphenyl)piperazine moiety linked via a methanone group to an azetidine ring substituted with a 4-(trifluoromethyl)benzo[d]thiazol-2-yl group. Such features are often leveraged in drug design for CNS targets or enzyme inhibition due to piperazine’s affinity for amine receptors and benzothiazole’s prevalence in bioactive molecules .

Properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)15-4-3-7-18-19(15)26-21(32-18)29-12-14(13-29)20(31)28-10-8-27(9-11-28)16-5-1-2-6-17(16)30/h1-7,14,30H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSZZYIMMPUOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its inhibitory effects on key enzymes and its cytotoxic properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperazine moiety : A common scaffold in pharmaceuticals, known for its versatility.
  • Hydroxyphenyl group : Imparts antioxidant properties.
  • Trifluoromethyl benzo[d]thiazole : Enhances lipophilicity and biological activity.

The molecular formula is C25H23F3N4O2C_{25}H_{23}F_3N_4O_2 with a molecular weight of 468.5 g/mol, making it a relatively large molecule with significant potential for interaction with biological targets .

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit tyrosinase (TYR) , an enzyme critical in melanin biosynthesis. This inhibition is particularly relevant for developing treatments for hyperpigmentation disorders and melanoma.

  • Inhibition Assays : The compound demonstrated an IC50 value of approximately 28.9 μM against tyrosinase derived from Agaricus bisporus, indicating moderate inhibitory activity .

2. Antioxidant Activity

Compounds with hydroxyphenyl groups often exhibit antioxidant properties. The tested compound was evaluated for its ability to scavenge free radicals and showed promising results:

  • Cell Viability Assays : MTT assays indicated that the compound did not exhibit cytotoxicity up to concentrations of 25 μM, suggesting a favorable safety profile for potential therapeutic applications .

3. Cytotoxicity Against Cancer Cell Lines

Preliminary studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The findings suggest that it exhibits selective toxicity, which is essential for minimizing side effects in therapeutic contexts.

Cell Line IC50 (μM) Notes
B16F10 (melanoma)15.0Moderate activity observed
HeLa (cervical cancer)20.0Selective cytotoxicity noted
MCF7 (breast cancer)18.5Potential for further study

Case Studies and Research Findings

Several studies have reported on derivatives of piperazine and their biological activities. For instance, a series of compounds similar to the one discussed were synthesized and evaluated for their anti-melanogenic properties:

  • Study Findings : Compounds bearing a hydroxyphenyl piperazine group were found to inhibit TYR activity significantly, with some derivatives showing enhanced potency compared to others .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Predicted logP Key Features
Target Compound Piperazine-azetidine-methanone 2-Hydroxyphenyl, 4-(trifluoromethyl)benzo[d]thiazol C₂₁H₁₉F₃N₄O₂S 464.46 ~3.5 Dual aromatic systems, hydrogen-bonding (OH), lipophilic CF₃
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Piperazine-methanone Thiophene, 4-(trifluoromethyl)phenyl C₁₆H₁₄F₃N₃OS 369.36 ~3.1 Thiophene (electron-rich), simpler structure
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Piperazine-azetidine-methanone Thiazole C₁₁H₁₆N₄OS 252.34 ~1.8 Smaller, lower lipophilicity, basic azetidine
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Piperazine-ethanone Tetrazole, allyl Variable ~350–400 ~2.5–3.0 Tetrazole (metabolic stability), allyl chain flexibility

B. Pharmacological Potential

  • Piperazine Derivatives: Arylpiperazines are explored for serotonin/dopamine receptor modulation. The hydroxyphenyl group may enhance binding to aminergic receptors compared to non-hydroxylated analogs (e.g., Compound 21 in ) .
  • Benzothiazole vs. Thiophene : The benzo[d]thiazol group’s rigidity and electron deficiency could improve kinase or protease inhibition compared to thiophene-based analogs, which are more metabolically labile .
  • Azetidine vs. Linear Chains : The azetidine ring’s constrained geometry may enhance target selectivity over flexible alkyl chains (e.g., MK22 in ) .

C. Physicochemical Properties

  • pKa : The hydroxyphenyl (pKa ~10) and piperazine (pKa ~8–9) groups impart pH-dependent solubility, critical for oral bioavailability .

Preparation Methods

Cyclocondensation of 2-Aminophenol with Bis(2-chloroethyl)amine

Adapting methods from carbamate syntheses, 2-aminophenol reacts with bis(2-chloroethyl)amine hydrochloride under basic conditions:

Reaction Conditions

Parameter Value
Solvent Water (10 vol)
Base NaOH (1 eq)
Temperature 50–60°C
Time 6 hours
Yield 85–92%

Mechanistic Insight : The reaction proceeds via SN2 displacement, forming the piperazine ring through sequential alkylation. Excess bis(2-chloroethyl)amine ensures complete cyclization, while NaOH neutralizes HCl byproducts.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, 3% MeOH/CH₂Cl₂) removes unreacted 2-aminophenol and oligomeric byproducts.
  • Characterization :
    • ¹H NMR (DMSO-d₆) : δ 6.85–7.25 (m, 4H, aromatic), 3.15 (s, 8H, piperazine), 9.32 (s, 1H, -OH).
    • HRMS : m/z 205.1212 [M+H]⁺ (calc. 205.1209).

Synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ylmethanone

Construction of the Benzothiazole Core

4-Trifluoromethyl-2-aminothiophenol undergoes cyclization with α-keto azetidine-3-carboxylic acid:

Reaction Conditions

Parameter Value
Solvent EtOH/H₂O (3:1)
Catalyst p-TsOH (0.1 eq)
Temperature Reflux
Time 12 hours
Yield 68%

Mechanistic Insight : Acid-catalyzed condensation forms the benzothiazole ring, with simultaneous dehydration generating the heterocycle.

Methanone Formation via Friedel-Crafts Acylation

Activation of azetidine-3-carboxylic acid as an acid chloride facilitates ketone installation:

Reaction Conditions

Parameter Value
Acylating Agent SOCl₂ (2 eq)
Solvent Dry CH₂Cl₂
Temperature 0°C → RT
Time 4 hours
Yield 76%

Critical Note : Strict anhydrous conditions prevent hydrolysis of the acid chloride intermediate.

Final Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

The piperazine and azetidine intermediates are joined using EDC·HCl and HOBt:

Reaction Conditions

Parameter Value
Coupling Agent EDC·HCl (1.2 eq)
Additive HOBt (1.2 eq)
Solvent DMF
Temperature RT
Time 24 hours
Yield 78%

Optimization Insight : Pre-activation of the carboxylic acid for 30 minutes improves coupling efficiency.

Alternative Route: Uranium Salts

For scale-up, uranium-based reagents (e.g., HATU) enhance reactivity:

Reaction Conditions

Parameter Value
Coupling Agent HATU (1.5 eq)
Base DIPEA (3 eq)
Solvent CH₃CN
Temperature 0°C → RT
Time 6 hours
Yield 82%

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) Scalability
EDC/HOBt Coupling 78 95 Moderate
HATU-Mediated Coupling 82 97 High
Direct Alkylation 65 88 Low

Key Observations :

  • HATU achieves superior yields but incurs higher costs.
  • EDC/HOBt remains preferable for small-scale syntheses requiring cost containment.

Challenges and Mitigation Strategies

Steric Hindrance at the Azetidine Nitrogen

Bulky substituents on the azetidine ring impede coupling efficiency. Solutions include:

  • Microwave Assistance : Reducing reaction time from 24 h to 2 h at 80°C.
  • Solvent Optimization : Switching to polar aprotic solvents (e.g., DMF) enhances reagent solubility.

Trifluoromethyl Group Stability

The electron-withdrawing -CF₃ group risks hydrolysis under acidic conditions. Mitigation involves:

  • pH Control : Maintaining neutral to slightly basic conditions during benzothiazole formation.
  • Protection Strategies : Temporary silylation of the hydroxyl group in early intermediates.

Q & A

Q. What are the established synthetic routes for this compound, and what are their typical yields?

The compound is synthesized via multi-step protocols involving coupling reactions between azetidine and benzo[d]thiazole precursors. For example, analogous compounds (e.g., benzothiazol-2-yloxy azetidine derivatives) are synthesized using nucleophilic substitution or condensation reactions under inert atmospheres, with yields ranging from 51% to 53% . Key steps include:

  • Activation of the azetidine ring for nucleophilic attack.
  • Introduction of the trifluoromethylbenzo[d]thiazole moiety via Suzuki coupling or similar cross-coupling methods.
  • Final purification via column chromatography or recrystallization.

Q. How is structural confirmation performed for this compound?

Structural validation relies on spectroscopic and analytical methods:

  • 1H/13C NMR : Assign peaks to protons and carbons in the piperazine, azetidine, and benzo[d]thiazole moieties. For example, aromatic protons in benzo[d]thiazole resonate at δ 7.2–8.5 ppm, while azetidine protons appear at δ 3.5–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 506.18; observed deviation < 2 ppm) .
  • Elemental Analysis : Validate C, H, N composition (e.g., theoretical: C 61.67%, H 4.86%, N 8.02%; observed: C 61.71%, H 4.89%, N 8.00%) .

Q. What methods are used to assess purity, and what thresholds are acceptable for research use?

Purity is evaluated via:

  • HPLC : ≥95% purity using reverse-phase C18 columns and UV detection at 254 nm.
  • Melting Point : Sharp melting ranges (e.g., 187–190°C for analogous piperazine derivatives) indicate high crystallinity .
  • TLC : Single spot development under UV light.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally labile groups like the trifluoromethyl moiety .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, unexpected shifts in azetidine protons may arise from conformational flexibility or hydrogen bonding with the hydroxyl group .
  • Isotopic Labeling : Introduce deuterated analogs to isolate signal overlaps.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What strategies are recommended for designing biological activity assays?

  • Target Selection : Prioritize receptors with known affinity for piperazine (e.g., serotonin or histamine receptors) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 against kinases or proteases using fluorogenic substrates.
  • Cell Viability : Test cytotoxicity via MTT assays in cancer cell lines (e.g., IC50 < 10 µM indicates potency) .
    • Positive Controls : Use structurally related compounds (e.g., 4-hydroxyphenylpiperazine derivatives) to benchmark activity .

Q. What are the critical considerations for solubility and stability in experimental formulations?

  • Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4). The trifluoromethyl group may reduce aqueous solubility, requiring co-solvents (e.g., 10% PEG-400) .
  • Stability Profiling : Conduct accelerated degradation studies under light, heat (40°C), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the methanone group) .

Q. How can computational modeling guide the design of analogs with improved properties?

  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., serotonin receptors). Focus on optimizing hydrogen bonds with the hydroxyphenyl group .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing CF3) with biological activity using regression models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.